Aluminum nitride

Catalog No.
S574898
CAS No.
24304-00-5
M.F
AlN
M. Wt
40.988 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum nitride

CAS Number

24304-00-5

Product Name

Aluminum nitride

IUPAC Name

azanylidynealumane

Molecular Formula

AlN

Molecular Weight

40.988 g/mol

InChI

InChI=1S/Al.N

InChI Key

PIGFYZPCRLYGLF-UHFFFAOYSA-N

SMILES

N#[Al]

Synonyms

aluminum nitride, aluminum nitride (AlN)

Canonical SMILES

N#[Al]

Piezoelectric Devices

One of the most actively researched applications of AlN lies in its piezoelectric properties. When stressed mechanically, AlN generates a voltage, and conversely, applying a voltage can cause it to deform. This property makes it ideal for various sensor applications.

  • Surface Acoustic Wave (SAW) Devices: Thin films of AlN deposited on silicon wafers are used in SAW devices due to their high efficiency in generating and propagating acoustic waves []. These SAW devices find applications in mobile phone RF filters (FBARs) and other high-frequency communication systems [].

Optoelectronic Devices

The wide bandgap and transparency of AlN make it a potential candidate for next-generation optoelectronic devices like light-emitting diodes (LEDs).

  • Deep Ultraviolet (DUV) LEDs: Research is ongoing to develop AlN-based LEDs that emit light in the deep ultraviolet (DUV) spectrum (wavelengths below 250 nm) []. These DUV LEDs have applications in water purification, sterilization, and medical diagnostics [].

Thermal Management

Aluminum nitride possesses excellent thermal conductivity, making it valuable for heat management in electronic devices.

  • Heat Spreaders: Researchers are exploring AlN as a heat spreader material for high-power electronic components due to its ability to efficiently dissipate heat [].

Aluminum nitride is an inorganic compound with the chemical formula AlN. It is characterized by a high thermal conductivity (up to 321 W/(m·K)) and excellent electrical insulation properties, making it suitable for various high-performance applications. The compound exists primarily in two crystalline forms: the hexagonal wurtzite structure and the cubic zincblende structure. The wurtzite phase exhibits a band gap of approximately 6 electron volts at room temperature, which positions it as a potential material for optoelectronic devices operating in the deep ultraviolet range . Aluminum nitride is not naturally occurring and must be synthesized through chemical processes .

The formation of aluminum nitride typically involves high-temperature reactions between aluminum and nitrogen sources. A common reaction pathway includes the carbothermal reduction of aluminum oxide in the presence of nitrogen:

Al2O3+3C+N22AlN+3CO\text{Al}_2\text{O}_3+3\text{C}+\text{N}_2\rightarrow 2\text{AlN}+3\text{CO}

This reaction occurs at temperatures ranging from 1400 °C to 1700 °C . Additionally, aluminum nitride can be synthesized through gas-phase reactions involving metal-organic precursors during metal-organic chemical vapor deposition processes, where various gaseous species interact under controlled temperature conditions .

Various synthesis methods for aluminum nitride have been developed:

  • Carbothermal Reduction: Involves heating aluminum oxide with carbon and nitrogen at high temperatures.
  • Direct Nitridation: Aluminum powder is heated in a nitrogen atmosphere to form aluminum nitride.
  • Metal-Organic Chemical Vapor Deposition (MOCVD): Utilizes gaseous precursors to deposit thin films of aluminum nitride on substrates .
  • Sol-Gel Process: A method that allows for the creation of aluminum nitride through precursor solutions that undergo gelation followed by heat treatment.

Aluminum nitride is utilized in various fields due to its unique properties:

  • Electronics: Used as a substrate material for electronic devices due to its thermal conductivity and electrical insulation.
  • Optoelectronics: Employed in ultraviolet light-emitting diodes and laser diodes.
  • Sensors: Thin films are used in surface acoustic wave sensors and micromachined ultrasound transducers.
  • Nanotechnology: Aluminum nitride nanotubes serve as chemical sensors for detecting toxic gases .

Research on the interactions of aluminum nitride with other materials has highlighted its piezoelectric properties, which can induce polarization effects under mechanical stress. This characteristic is beneficial in applications requiring precise control over electrical properties, such as in semiconductor devices . Studies have also explored its compatibility with various substrates in thin film applications to optimize performance characteristics.

Several compounds share similarities with aluminum nitride, particularly within the group of nitrides:

CompoundStructureThermal Conductivity (W/m·K)Band Gap (eV)Unique Features
Gallium NitrideWurtzite~200~3.4Widely used in optoelectronic devices
Indium NitrideWurtzite~100~1.9Useful for infrared photodetectors
Silicon NitrideAmorphous/Wurtzite~30-50~5-6Known for high strength and corrosion resistance
Boron NitrideHexagonal~200-400~5.9Exhibits excellent thermal stability

Aluminum nitride stands out due to its exceptionally high thermal conductivity combined with electrical insulation properties, making it unique among nitrides used in electronic applications .

Carbothermal Reduction and Direct Nitridation Processes

Carbothermal reduction represents one of the most established methodologies for aluminum nitride synthesis, involving the high-temperature treatment of aluminum oxide or aluminum hydroxide in the presence of carbon as a reducing agent. This process typically operates at temperatures ranging from 1400 to 1800°C under nitrogen or ammonia gas streams. The carbothermal reduction method has been extensively studied with various aluminum oxide precursors, demonstrating that the nitridation rate increases with decreasing particle size of the raw aluminum oxide and depends significantly on the aluminum oxide synthesis method.

Direct nitridation processes offer an alternative approach with potentially lower production costs compared to carbothermal methods. The direct nitridation of aluminum powder typically begins at approximately 800°C, where aluminum powder starts to melt, with the nitridation reaction proceeding rapidly from approximately 900°C. Research indicates that the nitridation of aluminum reaches 83% conversion at 1000°C, with further increases to 88% when heat treatment is extended to one hour.

Recent advances in low-temperature direct nitridation have demonstrated significant improvements in processing conditions. Studies utilizing vacuum tube furnaces for direct nitridation of aluminum powder at temperatures as low as 500°C under flowing high-purity nitrogen have achieved aluminum nitride yields of 80-85% at 530°C for treatment times of one hour or longer. The incorporation of small amounts of magnesium powder (1 weight percent) combined with aluminum promotes nitridation at these reduced temperatures.

Table 1: Comparison of Carbothermal Reduction and Direct Nitridation Parameters

MethodTemperature Range (°C)Conversion EfficiencyProcessing TimeKey Advantages
Carbothermal Reduction1400-1800>90%2-5 hoursHigh purity, established process
Direct Nitridation (conventional)900-100083-88%1-3 hoursLower cost, simplified setup
Low-temperature Direct Nitridation500-56080-85%1-12 hoursReduced energy, controlled morphology

The morphological characteristics of aluminum nitride produced through direct nitridation demonstrate significant advantages, particularly regarding tapping density and green density properties essential for accurate dimensional control in integrated circuit packages and substrates. Direct nitridation produces aluminum nitride powders with high tapping density, resulting in high green density and low shrinkage after sintering, which proves comparable to powders produced by carbothermal reduction methods.

Chemical Vapor Deposition Techniques

Chemical vapor deposition represents a sophisticated approach for aluminum nitride synthesis, particularly valuable for producing high-quality thin films and electronic-grade materials. Metalorganic chemical vapor deposition commonly employs trimethylaluminum and ammonia at temperatures typically exceeding 1000°C for electronic grade aluminum nitride deposition. However, recent developments have focused on reducing deposition temperatures while maintaining film quality.

Advanced chemical vapor deposition approaches utilizing time-resolved precursor supply have achieved aluminum nitride films with carbon content as low as 1 atomic percent at 480°C. This atomic layer deposition-like chemical vapor deposition approach suppresses readsorption of methyl groups from the aluminum nitride surface through the addition of extra pulses of hydrogen, nitrogen, or argon between trimethylaluminum and ammonia pulses.

Gas-phase chemical reaction mechanisms in aluminum nitride growth during high-temperature metalorganic chemical vapor deposition involve complex thermodynamic processes. Quantum chemistry calculations based on density functional theory indicate that at temperatures above 1000°C, monomethylaluminum, dimeric monomethylaluminum nitride, and trimeric monomethylaluminum nitride are the three most probable end gas products serving as main precursors for surface reactions.

Pulsed chemical vapor deposition techniques using tris(dimethylamido) aluminum and anhydrous hydrazine have demonstrated successful aluminum nitride deposition at 580°C on silicon and silicon carbide substrates. This approach produces crystalline films that template preferential c-axis orientation in subsequently deposited aluminum nitride layers. The process achieves growth rates of 1.2-1.5 angstroms per cycle and demonstrates epitaxial deposition on silicon carbide substrates.

Table 2: Chemical Vapor Deposition Process Parameters and Outcomes

CVD VariantTemperature (°C)PrecursorsGrowth RateCarbon ContentFilm Quality
Conventional MOCVD>1000TMA + NH₃High2-5%Electronic grade
Time-resolved CVD480TMA + NH₃ + inert gasModerate1%Low carbon
Pulsed CVD580TDMAA + hydrazine1.2-1.5 Å/cycle<2%Crystalline

Low-Temperature Synthesis via Additive-Assisted Routes

Additive-assisted synthesis represents a breakthrough in aluminum nitride production, enabling significant temperature reductions while maintaining or improving material quality. The addition of ammonium chloride has demonstrated remarkable effectiveness in lowering aluminum nitride formation temperatures by approximately 200°C compared to conventional methods. When ammonium chloride is added to aluminum powder, aluminum nitride formation begins at 600°C, substantially lower than the 800°C required for pure aluminum powder under nitrogen streams.

The mechanism of ammonium chloride-assisted synthesis involves multiple reaction pathways. Thermodynamic analysis confirms that nitrogen derived from ammonium chloride directly contributes to aluminum nitride formation, as evidenced by aluminum nitride formation when ammonium chloride-added aluminum powder is heated under helium gas streams. The nitridation reaction proceeds through gas-phase reactions between nitrogen gas and aluminum chloride vapor generated upon ammonium chloride addition.

Optimization studies demonstrate that increasing ammonium chloride content to 70 weight percent achieves complete nitridation with 98% conversion efficiency at 1000°C for one hour, with no unreacted aluminum remaining. The nitridation extent reaches 50%, 84%, and 89% in aluminum-ammonium chloride-nitrogen systems at 700°C, 800°C, and 900°C respectively.

Solution growth methods using iron-chromium fluxes represent another innovative low-temperature approach. Type 430 ferritic stainless steel, composed mainly of iron and chromium, serves as an effective flux for aluminum nitride crystal growth. This method achieves aluminum nitride growth at temperatures as low as 1550°C with controlled cooling rates and optimized growth parameters.

Table 3: Additive-Assisted Synthesis Performance Metrics

Additive SystemTemperature (°C)Conversion RateProcessing TimeKey Benefits
NH₄Cl (70 wt%)600-100098%1 hour200°C reduction, complete conversion
Mg (1 wt%)500-56080-85%1-12 hoursUltra-low temperature
Fe-Cr flux1550-1625>90%4 hoursSingle crystal growth
Al-Sn flux1000-1200Variable2-6 hoursNanowire synthesis

Aluminum-tin flux methods enable aluminum nitride nanowire synthesis through vapor-liquid-solid processes. These systems produce aluminum nitride nanowires with diameters of approximately 200 nanometers and lengths extending to tens of micrometers, growing perpendicular to the (002) crystallographic direction. The growth mechanism involves vapor-liquid-solid processes facilitated by the aluminum-tin flux system.

Plasma-Assisted and Arc Discharge Synthesis

Plasma-assisted synthesis methodologies offer unique advantages for aluminum nitride production, particularly in achieving low-temperature processing and preventing particle agglomeration. Two-stage plasma-thermal nitridation processes combine atmospheric pressure microwave plasma pre-synthesis with traditional thermal nitridation, operating initially at 550°C for 2-10 minutes with ammonium chloride addition (aluminum to ammonium chloride ratio of 1:1).

The plasma pre-synthesis process generates high-energy nitrogen-containing species that react with aluminum atoms to form thin aluminum nitride shells on particle surfaces, preventing flow and aggregation of melting aluminum during subsequent thermal processing. Microwave discharge systems operating at 1200 watts with nitrogen plasma demonstrate successful aluminum nitride shell formation even at temperatures below the aluminum melting point (660°C).

Thermogravimetric analysis of powders produced by plasma-thermal synthesis (550°C for 2 minutes) followed by thermal nitridation (950°C for 1 hour) achieves 96% aluminum nitride conversion, significantly higher than thermal nitridation alone at 1050°C. The combined process produces well-dispersed aluminum nitride powders without agglomeration, with particle sizes typically less than 1 micrometer.

Arc discharge synthesis in liquid nitrogen represents an innovative approach for metal nitride particle preparation. Submerged arc discharge systems use liquid nitrogen simultaneously as a dielectric medium and nitridation source, operating at discharge currents ranging from 5 to 30 amperes. This environmentally friendly process eliminates the need for corrosive gases, chemical additives, or electrolytes while producing no wastewater.

Table 4: Plasma-Assisted Synthesis Operating Conditions and Results

Plasma TypePower (W)Temperature (°C)DurationConversionParticle Size
Microwave12005502-10 min96% (combined)<1 μm
Arc dischargeVariableRoom tempMinutes>90%50-500 nm
RF plasma2000-5000300-60010-60 min85-95%100-800 nm

Field emission scanning electron microscopy and transmission electron microscopy analyses reveal that aluminum nitride particles produced through arc discharge synthesis exhibit spherical morphology with unreacted aluminum content, while achieving confirmed aluminum nitride formation across all experimental conditions. The arc discharge process generates most particles at the anode, with particle formation mechanisms involving high-temperature electrode erosion and rapid cooling in the liquid nitrogen environment.

Vapor-Liquid-Solid Growth Mechanisms for Nanostructures

Vapor-liquid-solid growth mechanisms enable the controlled synthesis of aluminum nitride nanostructures with precisely defined morphologies and dimensions. Chemical vapor deposition processes utilizing aluminum sources and ammonia with nickel catalysts demonstrate successful aluminum nitride nanowire synthesis through vapor-liquid-solid processes at temperatures ranging from 875°C to 1000°C. Different growth temperatures between this range produce varying morphologies of aluminum nitride nanostructures.

The vapor-liquid-solid growth mechanism involves initial aluminum atom diffusion from evaporation sources onto catalyst island surfaces. When ammonia flow is supplied at suitable temperatures, supersaturation at the liquid-solid interface leads to thin aluminum nitride layer formation during initial growth stages. Axial growth dominates when precursors are continuously supplied, with most reaction species absorbed by catalyst particles or diffusing along nanowires to liquid-solid interfaces where deposition occurs.

Molecular dynamics simulations of aluminum nitride deposition reveal critical temperature and flux ratio dependencies for optimal growth. When temperature increases from 1000 to 2000 Kelvin with nitrogen to aluminum flux ratios of 2.0, aluminum nitride film growth rates decrease while crystallinity improves significantly from 1000 to 1800 Kelvin. Crystallinity optimization occurs at nitrogen to aluminum flux ratios between 2.0 and 2.4, with slight degradation at ratios of 2.8.

Stoichiometry proves closely related to crystallinity in vapor-liquid-solid grown films, with optimal crystallinity achieved near 50% nitrogen fraction. Film stress analysis indicates that optimal crystallinity correlates with minimum stress fluctuations, while defects appear where stresses concentrate.

Table 5: Vapor-Liquid-Solid Growth Parameters and Nanostructure Characteristics

Growth Temperature (°C)CatalystNanowire Diameter (nm)Length (μm)Growth RateCrystal Quality
875-900Ni50-1001-5LowModerate
950-1000Ni100-2005-20ModerateHigh
1000-1200Al-Sn200-30010-50HighVery high

Aluminum-tin flux methods for nanowire synthesis produce aluminum nitride nanowires through vapor-liquid-solid processes with diameters of approximately 200 nanometers and lengths extending to tens of micrometers. Photoluminescence spectra of these nanowires show wide emission bands related to transitions from deep levels of aluminum vacancies with oxygen to valence band electrons. The vapor-liquid-solid mechanism enables precise control over nanowire dimensions and crystallographic orientation, with growth perpendicular to the (002) direction providing optimal properties for photoelectronic device applications.

Physical Description

DryPowde

UNII

7K47D7P3M0

GHS Hazard Statements

Aggregated GHS information provided by 287 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 287 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 281 of 287 companies with hazard statement code(s):;
H314 (11.03%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (82.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (82.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

24304-00-5

Wikipedia

Aluminium nitride

General Manufacturing Information

Miscellaneous manufacturing
Plastic material and resin manufacturing
Aluminum nitride (AlN): ACTIVE

Dates

Modify: 2023-08-15

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